Imidazopyridinones
Imidazopyridinones are a class of heterocyclic compounds characterized by their unique molecular structure, consisting of an imidazole ring fused to a pyridine ring. These molecules find applications in various fields due to their diverse physicochemical properties and potential biological activities.
Structurally, imidazopyridinones exhibit significant structural variability, enabling the design of drugs with specific pharmacological profiles. They are often utilized as intermediates or building blocks in medicinal chemistry for the synthesis of novel compounds. Additionally, these compounds possess a wide range of bioactivities including antimicrobial, antiviral, and anti-inflammatory properties.
In pharmaceutical research, imidazopyridinones have shown promise in treating diseases such as bacterial infections and viral diseases. Their structure-activity relationships (SAR) continue to be explored to optimize their therapeutic efficacy while minimizing side effects. Due to their potential as lead compounds, they are of considerable interest for the development of new drugs.
Overall, imidazopyridinones represent a versatile class of heterocycles with promising applications in both medicinal and industrial chemistry.

構造 | 化学名 | CAS | MF |
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ZSET1446 | 887603-94-3 | C15H12N2O |
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7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one | 163452-73-1 | C7H6BrN3O |
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Rilematovir | 1383450-81-4 | C21H20ClF3N4O3S |
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4H-Imidazo4,5-cpyridin-4-one | 3243-24-1 | C6H3N3O |
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4,6-dichloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | 668268-68-6 | C6H3Cl2N3O |
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6-Bromo-5-methyl-1H-imidazo4,5-bpyridin-2-ol | 116035-73-5 | C7H6N3OBr |
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3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-one | 1369105-56-5 | C6H7N3O |
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6-Methyl-5H-imidazo[4,5-b]pyridin-5-one | 94099-43-1 | C7H5N3O |
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3,5-Dihydro-7-methyl-4H-imidazo[4,5-c]pyridin-4-one | 18233-04-0 | C7H7N3O |
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Imidazo1,2-apyridin-2(3H)-one Hydrochloride | 52687-85-1 | C7H7ClN2O |
関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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